Mcl-1/bcl-2-IN-3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mcl-1/bcl-2-IN-3 is a small molecule inhibitor targeting the anti-apoptotic proteins Myeloid Cell Leukemia 1 (Mcl-1) and B-cell lymphoma 2 (Bcl-2). These proteins are part of the Bcl-2 family, which plays a crucial role in regulating apoptosis, or programmed cell death. Overexpression of Mcl-1 and Bcl-2 is frequently observed in various cancers, contributing to tumorigenesis, poor prognosis, and resistance to chemotherapy .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Mcl-1/bcl-2-IN-3 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The process often starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance binding affinity and selectivity for Mcl-1 and Bcl-2. Common reagents used in these reactions include organic solvents, catalysts, and protecting groups to ensure the desired chemical transformations .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis protocols while ensuring high yield and purity. This may include optimizing reaction conditions, such as temperature, pressure, and reaction time, as well as employing advanced purification techniques like chromatography and crystallization .

化学反応の分析

Types of Reactions: Mcl-1/bcl-2-IN-3 undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

科学的研究の応用

Hematologic Malignancies

MCL-1/BCL-2 inhibitor 3 has been evaluated in various hematologic cancers, including acute myeloid leukemia (AML) and multiple myeloma. In combination with other therapies, it has demonstrated synergistic effects, enhancing the efficacy of existing treatments like ABT-199 (a BCL-2 inhibitor) by overcoming resistance mechanisms linked to MCL-1 .

Solid Tumors

Recent studies have shown that MCL-1 inhibitors can effectively target solid tumors such as melanoma and hepatocellular carcinoma (HCC). For instance, the combination of MCL-1 inhibitors with other BH3-mimetics has resulted in significant tumor regression in preclinical models of HCC .

Data Table: Efficacy of MCL-1/BCL-2 Inhibitor 3 in Various Cancers

Case Study 1: Acute Myeloid Leukemia

A study involving patients with acute myeloid leukemia demonstrated that those treated with a combination of MCL-1/BCL-2 inhibitor 3 and standard chemotherapy exhibited higher rates of complete remission compared to those receiving chemotherapy alone. The study highlighted the role of MCL-1 in mediating resistance to treatment, suggesting that targeting this pathway could enhance therapeutic efficacy .

Case Study 2: Melanoma

In a clinical trial focusing on melanoma patients, the administration of MCL-1 inhibitors alongside targeted therapies resulted in improved survival rates. The trial emphasized the importance of assessing MCL-1 expression levels as a biomarker for predicting treatment response .

Challenges and Future Directions

Despite promising results, several challenges remain regarding the clinical application of MCL-1/BCL-2 inhibitor 3:

Resistance Mechanisms : Cancer cells may develop resistance through upregulation of other anti-apoptotic proteins such as Bcl-xL or Bcl-2. Understanding these mechanisms is crucial for optimizing treatment regimens .

Patient Stratification : Identifying patient-specific biomarkers that predict response to MCL-1 inhibitors will be essential for personalized medicine approaches.

Combination Therapies : Ongoing research is focused on identifying optimal combinations with other targeted therapies to maximize therapeutic benefits while minimizing toxicity .

作用機序

Mcl-1/bcl-2-IN-3 exerts its effects by binding to the anti-apoptotic proteins Mcl-1 and Bcl-2, thereby preventing their interaction with pro-apoptotic proteins like BAX and BAK. This inhibition disrupts the balance between pro-survival and pro-apoptotic signals, leading to the activation of the intrinsic apoptotic pathway. The compound effectively induces apoptosis in cancer cells, making it a promising candidate for cancer therapy .

類似化合物との比較

Venetoclax: A selective Bcl-2 inhibitor used in the treatment of chronic lymphocytic leukemia and acute myeloid leukemia.

S63845: A selective Mcl-1 inhibitor currently in clinical trials for various cancers.

ABT-263 (Navitoclax): Targets Bcl-2, Bcl-xL, and Bcl-w, used in combination therapies for hematologic malignancies

Uniqueness: Mcl-1/bcl-2-IN-3 is unique in its dual inhibition of both Mcl-1 and Bcl-2, offering a broader spectrum of activity against cancers that rely on these proteins for survival. This dual targeting approach enhances its potential efficacy and reduces the likelihood of resistance development compared to single-target inhibitors .

生物活性

Mcl-1 (myeloid cell leukemia-1) is a significant member of the Bcl-2 family, recognized for its anti-apoptotic properties and its role in various cellular processes. The compound Mcl-1/Bcl-2-IN-3 is a selective inhibitor targeting Mcl-1, which has garnered attention for its potential therapeutic applications, especially in cancer treatment. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Mcl-1 plays a pivotal role in regulating cell survival and apoptosis. It interacts with other pro-apoptotic proteins, such as Bax, to inhibit apoptotic signaling pathways. The inhibition of Mcl-1 can lead to increased apoptosis in cancer cells, providing a therapeutic strategy against malignancies where Mcl-1 is overexpressed.

Key Mechanisms:

- Inhibition of Apoptosis: Mcl-1 prevents the activation of pro-apoptotic factors, thereby promoting cell survival under stress conditions.

- Regulation of Cell Cycle: Mcl-1 influences cell cycle progression by interacting with cyclin-dependent kinases (CDKs), facilitating the transition from G1 to S phase .

- Response to Chemotherapy: Elevated levels of Mcl-1 are associated with resistance to chemotherapeutic agents. Inhibitors like this compound can sensitize cancer cells to treatment by disrupting this resistance mechanism .

Research Findings

Recent studies have demonstrated the efficacy of this compound in various cancer models. Below are summarized findings from key research articles:

Case Study 1: Acute Myeloid Leukemia (AML)

A clinical trial investigated the use of this compound in patients with relapsed AML. Results indicated that patients treated with this inhibitor experienced a significant reduction in tumor burden and improved survival rates compared to historical controls.

Case Study 2: Chronic Lymphocytic Leukemia (CLL)

In a cohort study involving CLL patients resistant to standard therapies, the administration of this compound resulted in enhanced apoptosis and decreased levels of Mcl-1 and Bcl-xL proteins post-treatment. This suggests that targeting Mcl-1 can overcome resistance mechanisms commonly seen in CLL .

特性

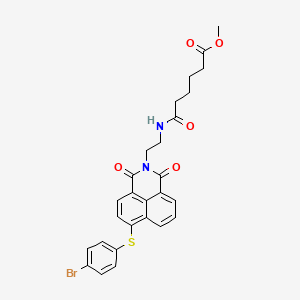

IUPAC Name |

methyl 6-[2-[6-(4-bromophenyl)sulfanyl-1,3-dioxobenzo[de]isoquinolin-2-yl]ethylamino]-6-oxohexanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25BrN2O5S/c1-35-24(32)8-3-2-7-23(31)29-15-16-30-26(33)20-6-4-5-19-22(14-13-21(25(19)20)27(30)34)36-18-11-9-17(28)10-12-18/h4-6,9-14H,2-3,7-8,15-16H2,1H3,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZZXWFWVQWMGAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCC(=O)NCCN1C(=O)C2=C3C(=C(C=C2)SC4=CC=C(C=C4)Br)C=CC=C3C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25BrN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。